Bis(2,6-dimethylphenyl) phosphate

Description

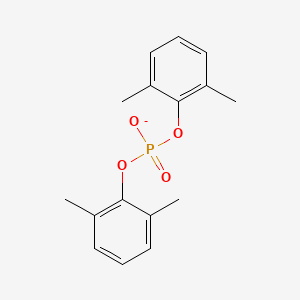

Bis(2,6-dimethylphenyl) phosphate (CAS 18350-99-7) is an organophosphate compound with the molecular formula C₁₆H₁₉O₄P and a molecular weight of 306.30 g/mol. It is characterized by a central phosphate group esterified with two 2,6-dimethylphenyl substituents, forming a sterically hindered aromatic structure. The compound exists as a crystalline powder and is typically stored at low temperatures (-20°C) to maintain stability .

Properties

Molecular Formula |

C16H18O4P- |

|---|---|

Molecular Weight |

305.28 g/mol |

IUPAC Name |

bis(2,6-dimethylphenyl) phosphate |

InChI |

InChI=1S/C16H19O4P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3,(H,17,18)/p-1 |

InChI Key |

APOXBWCRUPJDAC-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)([O-])OC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Key Research Findings

Thermal Stability and Flame Retardancy

- This compound exhibits moderate thermal stability due to its aromatic substituents, which delay decomposition. However, its flame retardancy is less effective compared to bis-phosphate analogues like PBDMPP , which releases phosphoric acid more efficiently during combustion, promoting char formation .

- PBDMPP (CAS 139189-30-3) demonstrates superior performance in styrenic resins, achieving UL94 V-0 ratings due to its high phosphorus content (≈8.9%) and synergistic interaction with polymer matrices .

- Tris(2,6-xylenyl)phosphate shows lower volatility (vapor pressure: 6.4×10⁻⁹ mmHg) compared to mono- and bis-phosphates, making it suitable for high-temperature processing .

Hydrophobicity and Compatibility

- Di(2,6-dimethylphenyl) 2,4,6-trimethylphenyl phosphate (XLogP3 = 7.9) exhibits higher lipophilicity than this compound (XLogP3 ≈ 5.2, estimated), enhancing compatibility with non-polar polymers like polyethylene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.